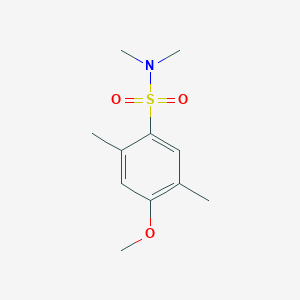
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide, also known as MTS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. MTS is widely used in various research applications, including biochemistry, biophysics, and neuroscience.
Wirkmechanismus
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide modifies cysteine residues in proteins by forming a covalent bond with the thiol group. This modification can result in changes in protein conformation, function, and stability. 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide can also be used to introduce cysteine residues into proteins that do not naturally contain them.
Biochemical and Physiological Effects:
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide has been shown to modulate the activity of various proteins, including ion channels, transporters, and receptors. It can also affect protein stability, folding, and degradation. 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide has been used to study the role of cysteine residues in protein-protein interactions, protein-ligand interactions, and protein conformational changes.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide is a useful tool for investigating the role of cysteine residues in protein function and identifying potential drug targets. It is a relatively simple and inexpensive reagent that can be used in a variety of experimental systems. However, 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide can also have nonspecific effects on proteins, and its use requires careful experimental design and interpretation.
Zukünftige Richtungen
There are many potential future directions for research involving 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide. One area of interest is the development of new 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide derivatives with improved specificity and selectivity for cysteine residues. Another area of interest is the application of 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide in drug discovery and development, particularly in the identification of new drug targets and the development of new therapeutics. Finally, 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide could be used in the development of new diagnostic tools for diseases that involve cysteine residue modifications in proteins.
Synthesemethoden
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide can be synthesized by reacting p-anisidine with chloromethane and methylsulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide is widely used in scientific research due to its ability to modify cysteine residues in proteins. It is commonly used as a thiol-specific reagent to label and modify cysteine residues in proteins. 4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide is also used to study the structure and function of ion channels, transporters, and receptors. It is a useful tool for investigating the role of cysteine residues in protein function and for identifying potential drug targets.
Eigenschaften
Produktname |
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide |
|---|---|
Molekularformel |
C11H17NO3S |
Molekulargewicht |
243.32 g/mol |
IUPAC-Name |
4-methoxy-N,N,2,5-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-8-7-11(16(13,14)12(3)4)9(2)6-10(8)15-5/h6-7H,1-5H3 |
InChI-Schlüssel |
IPEJCAMHYLHJFC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C)C)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N(C)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)








![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)

